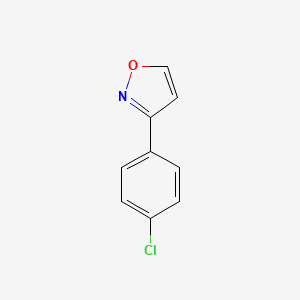

3-(4-Chlorophenyl)isoxazole

Overview

Description

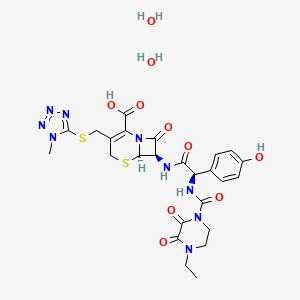

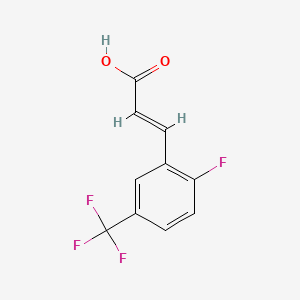

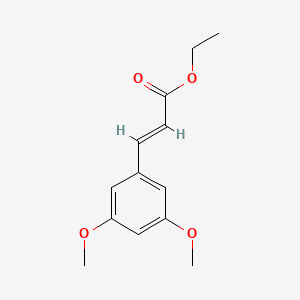

3-(4-Chlorophenyl)isoxazole is a chemical compound with the molecular formula C9H6ClNO . It belongs to the class of isoxazole derivatives, which are five-membered heterocycles. Isoxazoles have attracted attention due to their diverse pharmacological properties and potential therapeutic applications .

Synthesis Analysis

Several methods exist for synthesizing isoxazole derivatives. One study synthesized a series of 3-(4-chlorophenyl)-4-substituted pyrazoles and tested them for antifungal and antibacterial activity. These derivatives were evaluated using various models, including cell lines and experimental animal disease models . Another study reported the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazoles as potential antitubercular agents .

Chemical Reactions Analysis

The reactivity of This compound depends on its functional groups. For example, it can undergo condensation reactions with hydroxylamine to form 3,4,5-trisubstituted isoxazoles . Additionally, it has been tested for antifungal and antibacterial activity, indicating its potential biological interactions .

Scientific Research Applications

Synthesis and Characterization

3-(4-Chlorophenyl)isoxazole and its derivatives have been a focal point in chemical research, particularly in synthesis and structural analysis. For instance, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was synthesized and characterized using various spectroscopic techniques. This derivative was subjected to quantum chemical calculations using Density Functional Theory (DFT) to understand its molecular properties and behaviors. Significant attention was paid to its vibrational frequencies, chemical shifts, absorption wavelength values, and non-linear optical (NLO) behavior. Furthermore, this compound was evaluated for its antioxidant and antimicrobial activities, highlighting its potential in medicinal chemistry (Eryılmaz et al., 2016).

Biological Activity and Pharmaceutical Potential

Several studies have focused on the biological activity of isoxazole derivatives. These compounds have been evaluated for their potential as pharmaceutical agents. For instance, research highlighted the preparation of isoxazol-4-carboxylic acids substituted with 4-pyridyl and o-chlorophenyl groups and their pharmaceutical significance. Some compounds demonstrated myolytic activity, indicating potential therapeutic applications (Arena et al., 1975). Moreover, N-phenyl-5-carboxamidyl isoxazoles were synthesized and assessed for their anticancer activity, specifically against colon cancer. These studies highlighted the potential of this compound derivatives as chemotherapeutic agents, with mechanisms involving the inhibition of critical signaling pathways (Shaw et al., 2012).

Chemical Structure and Properties Analysis

The chemical structure and properties of this compound derivatives have been extensively studied. For example, the crystal structure of various derivatives has been analyzed, providing insights into molecular conformations and intermolecular interactions. These studies are crucial for understanding the reactivity and stability of these compounds, paving the way for their practical applications in various fields (Lim et al., 2011).

Mechanism of Action

Target of Action

3-(4-Chlorophenyl)isoxazole is a heterocyclic compound that has been studied for its potential biological activities

Mode of Action

Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Isoxazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . .

properties

IUPAC Name |

3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOLWVGGGFZWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449189 | |

| Record name | 3-(4-Chlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31301-39-0 | |

| Record name | 3-(4-Chlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How effective are 3-(4-Chlorophenyl)isoxazole derivatives at inhibiting mild steel corrosion in acidic environments?

A1: Research indicates that both (this compound-5-yl)methanol (CPIM) and (3-(2,4 dichlorophenolisoxazole-5-yl)methanol (DCPIM) exhibit significant corrosion inhibition for mild steel in 1 M HCl solutions. [] These compounds act as mixed-type corrosion inhibitors, effectively suppressing both anodic and cathodic corrosion reactions. [] Their efficiency increases with higher concentrations and lower temperatures. []

Q2: What structural characteristics of this compound derivatives contribute to their corrosion inhibition properties?

A2: While the provided research doesn't delve into specific structure-activity relationships for corrosion inhibition, it highlights that the presence of electron-donating groups, like the hydroxyl group in CPIM and DCPIM, likely plays a role. Additionally, the planar structure of this compound, with a dihedral angle of 6.81° between the isoxazole and benzene rings, may facilitate adsorption onto the metal surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive environment and the metal surface. Further research is needed to fully elucidate the structure-activity relationships governing the corrosion inhibition properties of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)